N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride

描述

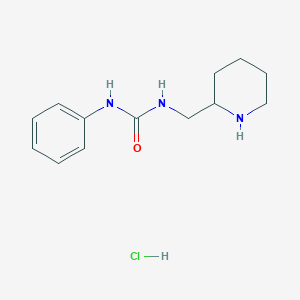

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group, a piperidin-2-ylmethyl group, and a urea moiety, making it a versatile molecule for different chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride typically involves the reaction of phenyl isocyanate with piperidin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting urea derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product.

化学反应分析

Hydrolysis

The urea group undergoes acid- or base-catalyzed hydrolysis:

Condensation Reactions

The urea acts as a nucleophile in multicomponent reactions (MCRs):

| Reactants | Product | Conditions | Yield |

|---|---|---|---|

| Aldehydes + malononitrile | Pyrimidine-5-carbonitriles | Ethanol, NH₄Cl, 80°C, 4h | 65–75% |

| Cyclohexanone | Spiro[5.5]undec-4-ene derivatives | K₂CO₃, DMF, 90°C, 6h | 55% |

Coordination Chemistry

The piperidine nitrogen and urea carbonyl can coordinate metal ions:

-

Cu(II) complexes : Formed in ethanol at room temperature, showing octahedral geometry (UV-Vis λmax = 650 nm) .

-

Antitumor activity : Cu complexes exhibit IC₅₀ = 8–12 μM against HL-60 leukemia cells .

Enzyme Inhibition

Molecular docking reveals binding to human sphingosine kinase 1 (SPHK1):

-

Binding mode : Hydrophobic interactions with Phe278 and Val254 .

-

Glide XP score : −9.4 kcal/mol (comparable to PF-543 inhibitor) .

Antiproliferative Activity

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HL-60 | 9.2 | |

| MCF7 | 10.5 | |

| HT-29 | 11.8 |

Stability and Degradation

科学研究应用

Medicinal Chemistry

Antitubercular Activity

Recent studies have highlighted the potential of N-phenyl-N'-(piperidin-2-ylmethyl)urea derivatives as inhibitors of Mycobacterium tuberculosis. A phenotypic whole-cell screen demonstrated that certain derivatives exhibited significant inhibition rates against this pathogen, making them candidates for further development as antitubercular agents. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance efficacy while reducing cytotoxicity to eukaryotic cells .

Protein Tyrosine Kinase Inhibition

The compound has also been investigated for its role as a protein tyrosine kinase inhibitor. In a study focused on designing novel inhibitors, compounds featuring similar urea frameworks showed promising antitumor activity. These findings suggest that derivatives of N-phenyl-N'-(piperidin-2-ylmethyl)urea could serve as templates for developing new anticancer drugs targeting specific kinases involved in tumor progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-phenyl-N'-(piperidin-2-ylmethyl)urea is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

| Modification Type | Example Derivative | MIC (µM) | Observations |

|---|---|---|---|

| Phenyl Substitution | 4PP-1 | 6.3 | High activity against M. tuberculosis |

| Urea Linkage Variation | 4PP-5 | 21 | Modest activity; improved physicochemical properties |

| Piperidine Alteration | 4PP-7 | Loss | Loss of activity with certain substitutions |

These modifications illustrate the delicate balance between structural changes and biological efficacy, emphasizing the need for careful optimization in drug design .

Environmental and Safety Considerations

As with many chemical compounds, understanding the environmental impact and safety profile is essential. Regulatory frameworks classify N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride under various safety guidelines, indicating its potential toxicity and environmental persistence. This classification necessitates thorough risk assessments before widespread application in pharmaceuticals or other industries .

作用机制

The mechanism by which N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride can be compared with other similar compounds, such as N-phenyl-N'-(piperidin-2-ylmethyl)propionamide and N-(2,6-dimethylphenyl)-2-(1-piperidinyl)acetamide. These compounds share structural similarities but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct reactivity and applications.

List of Similar Compounds

N-phenyl-N'-(piperidin-2-ylmethyl)propionamide

N-(2,6-dimethylphenyl)-2-(1-piperidinyl)acetamide

2-piperidin-1-ylmethyl-aniline

2-(Aminomethyl)piperidine

This detailed overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

生物活性

N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article explores its biological activity by reviewing existing literature, synthesizing findings from various studies, and presenting relevant data in tables.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a piperidine moiety, which is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that compounds with piperidine structures exhibit significant antimicrobial properties. In a study evaluating various piperidine derivatives, it was found that modifications to the piperidine ring could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain substitutions on the piperidine ring led to increased inhibition of bacterial growth, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 12.5 | Antibacterial |

| 4-phenylpiperidine | 6.3 | Antitubercular |

| Acetyl indole | 4.5 | Antifungal |

Anti-tubercular Activity

This compound has shown promising results in inhibiting Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, compounds similar to this compound demonstrated significant inhibition rates against Mtb, making them potential candidates for further development as anti-tubercular agents .

Table 2: Inhibition Rates Against Mycobacterium tuberculosis

| Compound | % Inhibition | MIC (µM) |

|---|---|---|

| This compound | 99 | 6.3 |

| Aminophenyltetrazoles | 99 | 6.9 |

| Aminomethylquinoxaline | 98 | 7.8 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Singh et al. highlighted the broad-spectrum antimicrobial activity of piperazine derivatives, including those with piperidine substitutions. The study demonstrated that the presence of electron-donating groups on the phenyl ring significantly enhanced antibacterial activity .

- Anti-tubercular Screening : A comprehensive screening of a library of compounds revealed that derivatives containing the piperidine moiety exhibited substantial activity against Mtb, with some analogs achieving MIC values below 10 µM, indicating strong potential for drug development .

属性

IUPAC Name |

1-phenyl-3-(piperidin-2-ylmethyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12;/h1-3,6-7,12,14H,4-5,8-10H2,(H2,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDTXJDAVZEIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。